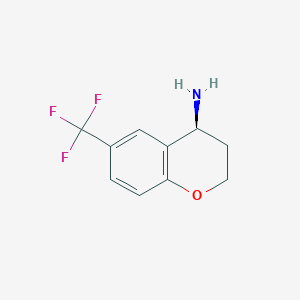

(S)-6-(Trifluoromethyl)chroman-4-amine

Description

(S)-6-(Trifluoromethyl)chroman-4-amine is a chiral organic compound characterized by a chroman (benzodihydropyran) backbone substituted with a trifluoromethyl (-CF₃) group at the 6-position and an amine (-NH₂) group at the 4-position. Its stereochemistry at the 4-position is specified as the (S)-enantiomer, which is critical for its biological interactions.

Properties

IUPAC Name |

(4S)-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-9-7(5-6)8(14)3-4-15-9/h1-2,5,8H,3-4,14H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPEDVFHMBQZINU-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-(Trifluoromethyl)chroman-4-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable chromanone derivative.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Amine Introduction: The amine group is introduced through reductive amination or nucleophilic substitution reactions.

Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (S)-6-(Trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in medicinal chemistry.

Scientific Research Applications

(S)-6-(Trifluoromethyl)chroman-4-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating neurological disorders and cardiovascular diseases.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-6-(Trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₁₀H₁₀F₃NO (base compound) , C₁₀H₁₁ClF₃NO (hydrochloride salt) .

- Molecular Weight : 217.19 g/mol (base), 253.65 g/mol (hydrochloride) .

- CAS Numbers :

- Purity : ≥95% (commercial samples) .

- Applications : Used in pharmaceutical research, particularly in the development of G protein-biased μ-opioid receptor agonists (e.g., SHR9352 derivatives) .

Comparison with Structural Analogs

The compound is compared below with three classes of analogs: fluorinated chroman-4-amines, non-fluorinated chroman-4-amines, and spirocyclic derivatives.

Fluorinated Chroman-4-amines

Key Observations :

- The trifluoromethyl group in this compound enhances metabolic stability and lipophilicity compared to mono-fluorinated analogs .

Non-Fluorinated Chroman-4-amines

Key Observations :

Spirocyclic and Complex Derivatives

Key Observations :

- These derivatives incorporate multiple trifluoromethyl groups and complex spirocyclic frameworks, increasing potency but complicating synthesis .

Structural and Functional Insights

- Role of Trifluoromethyl Group : The -CF₃ group in this compound contributes to electron-withdrawing effects, enhancing stability and binding affinity in hydrophobic pockets of target proteins .

- Stereochemical Specificity : The (S)-configuration is critical for activity, as seen in μ-opioid receptor agonists where enantiomeric inversion reduces efficacy .

- Comparative Solubility : The hydrochloride salt form of this compound offers improved aqueous solubility compared to its neutral analogs, facilitating in vivo studies .

Biological Activity

(S)-6-(Trifluoromethyl)chroman-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a chroman backbone with a trifluoromethyl group at the 6-position. The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's interaction with biological targets. Its molecular formula is with a molecular weight of approximately 235.18 g/mol.

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl group and subsequent amination reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Preliminary studies indicate that this compound exhibits promising biological activity, particularly as an enzyme inhibitor or receptor modulator. The trifluoromethyl group is believed to enhance binding affinity to various biological receptors, potentially leading to increased efficacy in pharmacological contexts .

Cytotoxicity Studies

Recent research has demonstrated that derivatives of chroman compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds induce apoptosis and cell cycle arrest in colon cancer cell lines by modulating the expression of critical genes involved in apoptosis, such as P53 and Bax .

| Compound | Cancer Cell Line | Mechanism of Action | Key Findings |

|---|---|---|---|

| This compound | HCT116 (colon cancer) | Induces apoptosis | Upregulates P53 and Bax; downregulates CDK4 and Bcl-2 |

| Chromone derivative II | MCF-7 (breast cancer) | Induces apoptosis | Selective for isoforms IX and XII of human carbonic anhydrase |

Case Studies

- Colon Cancer : In studies involving HCT116 cells, treatment with this compound resulted in increased mRNA levels of pro-apoptotic genes P53 and Bax while decreasing anti-apoptotic Bcl-2 levels. This dual mechanism suggests potential for therapeutic applications in cancer treatment .

- Leukemia : Similar compounds have shown effectiveness against leukemia cell lines without toxicity to normal cells, indicating a selective action that could be beneficial in developing targeted therapies .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound is crucial for its development as a therapeutic agent. Preliminary assessments suggest favorable bioavailability due to enhanced lipophilicity from the trifluoromethyl group. Further studies are needed to comprehensively evaluate its metabolic stability and potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.